Cas no 2136816-11-8 (tert-butyl N-[(2S)-1-(cyclohex-1-en-1-yl)-1-oxopropan-2-yl]carbamate)

Tert-butyl N-[(2S)-1-(cyclohex-1-en-1-yl)-1-oxopropan-2-yl]carbamate is a chiral carbamate derivative featuring a cyclohexenyl ketone moiety. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of enantiomerically pure pharmaceuticals and bioactive molecules. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild acidic conditions. Its stereochemical integrity and functional group compatibility make it suitable for peptide coupling and asymmetric synthesis. The cyclohexenyl ketone component offers reactivity for further derivatization, including Michael additions or reductions. This compound is typically handled under inert conditions to preserve its structural integrity.
tert-butyl N-[(2S)-1-(cyclohex-1-en-1-yl)-1-oxopropan-2-yl]carbamate structure
2136816-11-8 structure
Product name:tert-butyl N-[(2S)-1-(cyclohex-1-en-1-yl)-1-oxopropan-2-yl]carbamate
CAS No:2136816-11-8
MF:C14H23NO3
Molecular Weight:253.337324380875
CID:5999546
PubChem ID:165464643

tert-butyl N-[(2S)-1-(cyclohex-1-en-1-yl)-1-oxopropan-2-yl]carbamate 化学的及び物理的性質

名前と識別子

    • 2136816-11-8
    • tert-butyl N-[(2S)-1-(cyclohex-1-en-1-yl)-1-oxopropan-2-yl]carbamate
    • EN300-798801
    • インチ: 1S/C14H23NO3/c1-10(15-13(17)18-14(2,3)4)12(16)11-8-6-5-7-9-11/h8,10H,5-7,9H2,1-4H3,(H,15,17)/t10-/m0/s1
    • InChIKey: PDNMRJJHUNEJGX-JTQLQIEISA-N
    • SMILES: O(C(N[C@@H](C)C(C1=CCCCC1)=O)=O)C(C)(C)C

計算された属性

  • 精确分子量: 253.16779360g/mol
  • 同位素质量: 253.16779360g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 18
  • 回転可能化学結合数: 5
  • 複雑さ: 353
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3
  • トポロジー分子極性表面積: 55.4Ų

tert-butyl N-[(2S)-1-(cyclohex-1-en-1-yl)-1-oxopropan-2-yl]carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-798801-1.0g
tert-butyl N-[(2S)-1-(cyclohex-1-en-1-yl)-1-oxopropan-2-yl]carbamate
2136816-11-8 95%
1.0g
$986.0 2024-05-21
Enamine
EN300-798801-0.1g
tert-butyl N-[(2S)-1-(cyclohex-1-en-1-yl)-1-oxopropan-2-yl]carbamate
2136816-11-8 95%
0.1g
$867.0 2024-05-21
Enamine
EN300-798801-5.0g
tert-butyl N-[(2S)-1-(cyclohex-1-en-1-yl)-1-oxopropan-2-yl]carbamate
2136816-11-8 95%
5.0g
$2858.0 2024-05-21
Enamine
EN300-798801-0.05g
tert-butyl N-[(2S)-1-(cyclohex-1-en-1-yl)-1-oxopropan-2-yl]carbamate
2136816-11-8 95%
0.05g
$827.0 2024-05-21
Enamine
EN300-798801-0.5g
tert-butyl N-[(2S)-1-(cyclohex-1-en-1-yl)-1-oxopropan-2-yl]carbamate
2136816-11-8 95%
0.5g
$946.0 2024-05-21
Enamine
EN300-798801-0.25g
tert-butyl N-[(2S)-1-(cyclohex-1-en-1-yl)-1-oxopropan-2-yl]carbamate
2136816-11-8 95%
0.25g
$906.0 2024-05-21
Enamine
EN300-798801-2.5g
tert-butyl N-[(2S)-1-(cyclohex-1-en-1-yl)-1-oxopropan-2-yl]carbamate
2136816-11-8 95%
2.5g
$1931.0 2024-05-21
Enamine
EN300-798801-10.0g
tert-butyl N-[(2S)-1-(cyclohex-1-en-1-yl)-1-oxopropan-2-yl]carbamate
2136816-11-8 95%
10.0g
$4236.0 2024-05-21

tert-butyl N-[(2S)-1-(cyclohex-1-en-1-yl)-1-oxopropan-2-yl]carbamate 関連文献

tert-butyl N-[(2S)-1-(cyclohex-1-en-1-yl)-1-oxopropan-2-yl]carbamateに関する追加情報

Comprehensive Overview of tert-butyl N-[(2S)-1-(cyclohex-1-en-1-yl)-1-oxopropan-2-yl]carbamate (CAS No. 2136816-11-8)

The compound tert-butyl N-[(2S)-1-(cyclohex-1-en-1-yl)-1-oxopropan-2-yl]carbamate, with the CAS number 2136816-11-8, is a specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This chiral intermediate is particularly valued for its role in the synthesis of bioactive molecules, including potential drug candidates. Its unique structure, featuring a cyclohexene ring and a tert-butyl carbamate group, makes it a versatile building block in asymmetric synthesis.

In recent years, the demand for high-purity chiral compounds like tert-butyl N-[(2S)-1-(cyclohex-1-en-1-yl)-1-oxopropan-2-yl]carbamate has surged, driven by the growing focus on enantioselective catalysis and targeted drug design. Researchers are increasingly exploring its applications in the development of small-molecule inhibitors and protease-targeting therapeutics, aligning with trends in personalized medicine. The compound's stereochemical integrity and functional group compatibility make it a preferred choice for complex synthetic routes.

One of the most frequently searched questions in academic and industrial circles revolves around the synthetic scalability of CAS 2136816-11-8. Optimizing its production involves addressing challenges such as enantiomeric excess control and green chemistry principles. Recent advancements in flow chemistry and enzymatic resolution have shown promise in enhancing the cost-effectiveness and sustainability of its manufacture. These innovations resonate with the broader shift toward eco-friendly synthetic methodologies in the pharmaceutical sector.

The stability profile of tert-butyl N-[(2S)-1-(cyclohex-1-en-1-yl)-1-oxopropan-2-yl]carbamate under various storage conditions is another critical area of interest. Studies indicate that the compound exhibits excellent thermal stability when stored in anhydrous environments, though precautions against hydrolysis of the carbamate moiety are recommended. This aligns with industry standards for GMP-compliant intermediates, where degradation pathways must be rigorously characterized.

From a regulatory perspective, CAS 2136816-11-8 is not classified as a hazardous material, but its handling requires adherence to general laboratory safety protocols. The compound's structural analogs have been investigated for their bioactivity profiles, particularly in modulating enzyme-substrate interactions. Such research underscores its potential as a scaffold for lead optimization in drug discovery pipelines.

In summary, tert-butyl N-[(2S)-1-(cyclohex-1-en-1-yl)-1-oxopropan-2-yl]carbamate represents a critical tool for modern synthetic chemists. Its applications span asymmetric synthesis, medicinal chemistry, and process optimization, reflecting the interdisciplinary nature of contemporary chemical research. As the demand for chiral auxiliaries continues to rise, this compound is poised to remain a focal point in both academic and industrial settings.

おすすめ記事

推奨される供給者
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd